molecular formula C8H13N3O2 B2961385 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 1341304-36-6

2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2961385
CAS No.: 1341304-36-6
M. Wt: 183.211
InChI Key: LLSFQAOOHHEWTR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: The pyrazole ring can be further functionalized by introducing the amino group and the isopropyl group through nucleophilic substitution reactions.

    Acetic acid moiety introduction:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-amino-3-(methyl)-1H-pyrazol-1-yl]acetic acid
  • 2-[5-amino-3-(ethyl)-1H-pyrazol-1-yl]acetic acid
  • 2-[5-amino-3-(butyl)-1H-pyrazol-1-yl]acetic acid

Uniqueness

2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-amino-3-propan-2-ylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)6-3-7(9)11(10-6)4-8(12)13/h3,5H,4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFQAOOHHEWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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